

3-Ethyl-2,5-dimethylpyrazine CAS number 13360-65-1 information

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Compound of Interest

Compound Name: **3-Ethyl-2,5-dimethylpyrazine**

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An In-Depth Technical Guide to **3-Ethyl-2,5-dimethylpyrazine** (CAS: 13360-65-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and flavor chemistry. It delves into the core scientific principles of **3-Ethyl-2,5-dimethylpyrazine**, from its fundamental physicochemical properties and synthesis to its analysis, applications, and safety profile. The narrative is structured to provide not just data, but also expert insights into the causality behind experimental choices and methodologies.

Introduction: The Significance of Alkylpyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds ubiquitous in nature and critical to the sensory experience of many foods and beverages.^{[1][2]} Their characteristic nutty, roasted, and toasted aromas are primarily formed during thermal processes like cooking and roasting via the Maillard reaction, as well as through microbial fermentation.^{[3][4]} Among the vast family of pyrazines, alkyl-substituted derivatives are particularly significant in the flavor and fragrance industry.^{[5][6]}

3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1) is a prominent member of this class, recognized for its potent and distinct aroma profile.^[7] It is a key contributor to the desirable flavor notes in a wide array of products, including coffee, cocoa, roasted nuts, and cooked meats.^{[8][9]} Understanding its chemical behavior, synthesis, and analytical determination is

paramount for quality control, product development, and exploring its potential in other scientific domains. This guide provides an in-depth exploration of this versatile molecule.

Physicochemical and Spectroscopic Properties

The specific arrangement of ethyl and methyl groups on the pyrazine ring dictates the unique organoleptic and chemical properties of this compound.[\[10\]](#) Its structure and fundamental properties are summarized below.

Chemical Structure:

- IUPAC Name: **3-Ethyl-2,5-dimethylpyrazine**[\[11\]](#)[\[12\]](#)
- Synonyms: 2-Ethyl-3,6-dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine[\[11\]](#)[\[13\]](#)
- Molecular Formula: C₈H₁₂N₂[\[11\]](#)
- Molecular Weight: 136.19 g/mol [\[11\]](#)[\[12\]](#)

Table 1: Physicochemical Properties of **3-Ethyl-2,5-dimethylpyrazine**

Property	Value	Source(s)
CAS Registry Number	13360-65-1	[11]
Appearance	Colorless to pale yellow liquid/oil	[7] [14]
Boiling Point	180-181 °C	[14] [15]
Density	0.965 - 0.973 g/cm ³ at 24-25 °C	[13] [15]
Flash Point	69.4 °C (157 °F)	[13] [14]
Refractive Index (n ₂₀ /D)	1.5015	[13] [15]
Water Solubility	1473 mg/L at 25 °C (estimated)	[13]
LogP	1.59	[9]

Spectroscopic data is crucial for the unambiguous identification and quantification of the compound. While specific spectra are proprietary, the expected characteristics for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would involve a molecular ion peak (M^+) at m/z 136, with characteristic fragmentation patterns resulting from the loss of alkyl groups. Deuterated internal standards, such as **3-Ethyl-2,5-dimethylpyrazine-d5**, are often used for precise quantification via GC-MS or LC-MS.[16]

Natural Occurrence and Formation Mechanisms

3-Ethyl-2,5-dimethylpyrazine is not just a synthetic additive; it is a naturally occurring volatile compound found in a variety of food products.[17] Its presence has been reported in coffee, cocoa, peanuts, beer, and cooked beef.[8][17] The formation of this and other alkylpyrazines is a fascinating interplay of chemistry and biology.

Thermal Formation: The Maillard Reaction

The most common pathway for pyrazine formation in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars at elevated temperatures.[10][18] The key steps involve:

- Sugar Degradation: Sugars break down into dicarbonyl compounds.[18]
- Strecker Degradation: These dicarbonyls react with amino acids to form α -aminoketones.[18]
- Condensation & Cyclization: Two molecules of an α -aminoketone condense to form a dihydropyrazine intermediate.
- Oxidation: The dihydropyrazine is oxidized to the stable, aromatic pyrazine ring.[18]

The specific amino acids and sugars involved determine the substitution pattern on the pyrazine ring, leading to the diverse array of pyrazine flavors found in cooked foods.[19]

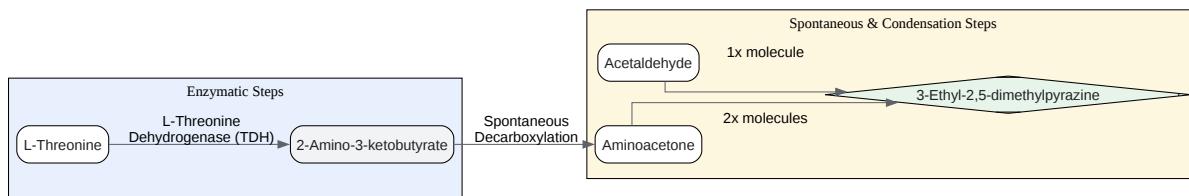
Biosynthesis in Microorganisms

Certain microorganisms, including various species of *Bacillus* and *Corynebacterium*, are capable of synthesizing alkylpyrazines.[5][12][20] This biotechnological route is of great interest for producing "natural" flavor compounds.[5][21] The biosynthesis of alkylpyrazines often starts from amino acids. For instance, L-threonine serves as a precursor for the formation of 2,5-

dimethylpyrazine and can also be involved in the synthesis of **3-ethyl-2,5-dimethylpyrazine**.
[22][23][24]

The proposed chemoenzymatic pathway involves the following key steps.[23][25]

- Enzymatic Conversion: L-threonine is converted to 2-amino-3-ketobutyrate by L-threonine 3-dehydrogenase (TDH).[22][23]
- Spontaneous Decarboxylation: 2-amino-3-ketobutyrate is unstable and spontaneously decarboxylates to form aminoacetone.[22]
- Condensation: Two molecules of aminoacetone and one molecule of acetaldehyde (derived from other metabolic pathways) condense to form the final **3-ethyl-2,5-dimethylpyrazine** product.[23]



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Biosynthesis pathway of **3-Ethyl-2,5-dimethylpyrazine**.

Synthesis Methodologies

For industrial applications, where large quantities and high purity are required, chemical synthesis is the primary production method. Several routes exist for alkylpyrazines, but a common and effective approach involves the reaction of 2,5-dimethylpyrazine with an aldehyde.[26][27]

Representative Laboratory Synthesis Protocol

This protocol describes the synthesis of **3-ethyl-2,5-dimethylpyrazine** from 2,5-dimethylpyrazine and propionaldehyde.[\[26\]](#)

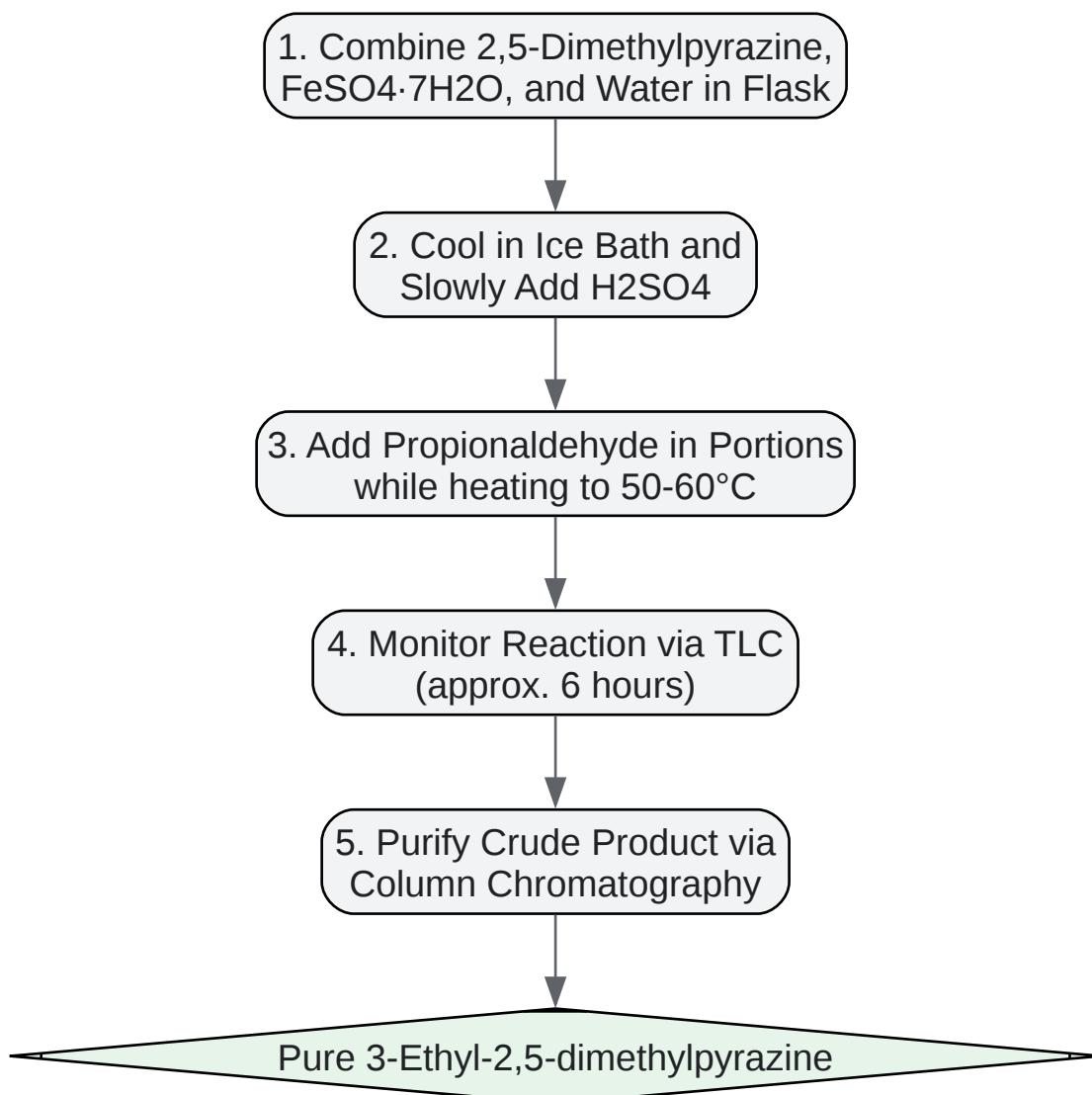
Materials:

- 2,5-Dimethylpyrazine
- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Concentrated sulfuric acid (98%)
- Propionaldehyde
- Deionized water
- Ice bath
- Reaction flask with dropping funnel and stirrer
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

- **Reaction Setup:** In a 125 mL reaction flask, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$. Add 30 mL of deionized water and stir the mixture in an ice bath.
- **Acidification:** Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid via a dropping funnel. **Causality:** The acidic medium and the iron catalyst facilitate the radical reaction. Careful addition is crucial to control the exothermic reaction and maintain a temperature below 60 °C.
- **Aldehyde Addition:** After acidification, add 240 μL (3 mmol) of propionaldehyde.

- Reaction Progression: Slowly raise the temperature to 50-60 °C. Add an additional 240 μ L of propionaldehyde at 1, 2, 3, and 4 hours into the reaction. Causality: Staged addition of the aldehyde maintains its concentration, driving the reaction forward while minimizing side reactions.
- Monitoring: Monitor the reaction's completion (approx. 6 hours) using Thin Layer Chromatography (TLC).
- Purification: Once the starting material is consumed, stop the reaction. The crude product is then purified using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether 1:20) to yield the final product.[26]



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Chemical synthesis workflow for **3-Ethyl-2,5-dimethylpyrazine**.

Analytical Methodology

Accurate identification and quantification of pyrazines in complex matrices like food or biological samples require sophisticated analytical techniques.[\[3\]](#) The volatility of **3-ethyl-2,5-dimethylpyrazine** makes Gas Chromatography (GC) the method of choice, often coupled with a Mass Spectrometry (MS) detector for definitive identification.[\[28\]](#)

General GC-MS Analysis Workflow

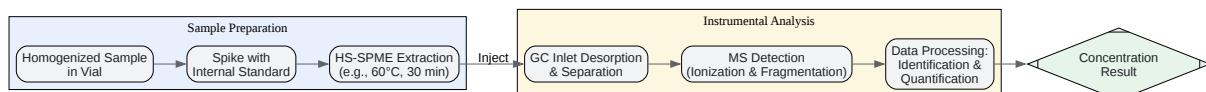
The complex nature of food matrices necessitates sample preparation to isolate volatile compounds and remove interferences.[\[28\]](#)

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

- Sample Preparation: Homogenize the sample (e.g., ground coffee, cooked meat). Place a known quantity into a headspace vial. For liquid samples, direct injection may be possible after filtration.
- Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., **3-Ethyl-2,5-dimethylpyrazine-d5**) for accurate quantification.[\[16\]](#)
- Extraction (HS-SPME): Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 min) to allow volatiles to equilibrate in the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the analytes. Causality: HS-SPME is a solvent-free technique that concentrates volatile and semi-volatile analytes from the sample matrix onto a coated fiber, enhancing detection sensitivity.
- Desorption and Injection: Insert the SPME fiber into the hot GC inlet (e.g., 250 °C). The high temperature desorbs the analytes from the fiber directly onto the GC column.
- GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity. A typical temperature program might start at 40 °C, hold for 2 minutes, then ramp to 280 °C.
- MS Detection: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The detector records the mass-

to-charge ratio (m/z) of the ions.

- Data Analysis: Identify **3-ethyl-2,5-dimethylpyrazine** by its retention time and its unique mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal standard.



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General workflow for GC-MS analysis of pyrazines.

Applications in Research and Industry

The primary application of **3-ethyl-2,5-dimethylpyrazine** is as a flavoring agent in the food and beverage industry and as a fragrance ingredient.[7][12][15]

- Flavor Profile: It imparts strong nutty, roasted, cocoa, and potato-like flavor notes.[7][8][9] It is a key component in creating authentic roasted and savory flavors in processed foods, including snacks, baked goods, and meat products.[10]
- Fragrance: In perfumery, it can be used to add warm, earthy, and gourmand tones to complex fragrance compositions.[29]
- Research: It serves as an important analytical standard in flavor chemistry to quantify pyrazine formation in Maillard reaction studies and for aroma profiling of food products.[29] While its direct application in drug development is not established, it is considered a useful compound for biochemical experiments and as a building block in synthetic chemistry.[30]

Safety and Toxicology

As a widely used food additive and naturally occurring compound, the safety of pyrazine derivatives has been evaluated by regulatory bodies.

- Regulatory Status: **3-Ethyl-2,5-dimethylpyrazine** is listed by FEMA (Flavor and Extract Manufacturers Association) under number 3149.[\[8\]](#) It is recognized as a flavoring substance by various international bodies.[\[12\]](#)[\[13\]](#)
- Toxicological Profile: The available data indicates that it is harmful if swallowed.[\[12\]](#) The Research Institute for Fragrance Materials (RIFM) has assessed related pyrazine isomers, and the general consensus for this class of materials, at their current levels of use in food and fragrance, does not suggest a safety concern.[\[17\]](#)[\[31\]](#) The European Food Safety Authority (EFSA) has also reviewed pyrazine derivatives, concluding that for most, there is no safety concern at their estimated dietary intakes.[\[32\]](#)

Table 2: Toxicological and Safety Information

Endpoint	Information	Source(s)
GHS Classification	Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.	[12] [13]
Genotoxicity	Data on a read-across analog (2,3,5-trimethylpyrazine) suggests it is not expected to be genotoxic.	[17]
Repeated Dose Toxicity	For related pyrazines, exposure is often evaluated using the Threshold of Toxicological Concern (TTC) and found to be below levels of concern.	[17]
Handling Precautions	Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and eye protection. Keep away from heat and open flames.	[33]

While pyrazines are generally considered safe in food, inhaling them through other means, such as in cigarette smoke, contributes to toxic exposure and potential respiratory irritation.[\[34\]](#)

Conclusion

3-Ethyl-2,5-dimethylpyrazine is a scientifically and commercially significant molecule. Its potent sensory properties, derived from its specific chemical structure, make it an indispensable tool for the flavor and fragrance industry. A thorough understanding of its formation through both thermal processing and biosynthesis, coupled with robust analytical methods for its detection, allows for precise control over the flavor profiles of countless consumer products. While its primary role is in the sensory sciences, its well-defined properties make it a valuable standard for analytical research. The available safety data supports its

continued use at current levels, affirming its status as a key component in the modern food scientist's palette.

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